molecular formula C12H10N4S B1524425 4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine CAS No. 1311313-66-2

4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B1524425
CAS No.: 1311313-66-2
M. Wt: 242.3 g/mol
InChI Key: BMBOADCUJCZNQE-UHFFFAOYSA-N
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Description

4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine (4-PPT) is a heterocyclic compound that has been studied extensively for its various applications in scientific research. 4-PPT is a non-toxic compound that has a high affinity for binding to proteins, making it a useful tool in biochemical studies. It has been used in a variety of laboratory experiments, including studies of protein-protein interactions and enzyme inhibition. 4-PPT has also been studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Bioactivity

4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine and its derivatives exhibit a range of bioactivities due to their unique structural features. These compounds are synthesized through various chemical reactions, leading to the formation of analogs with potential anti-infective and cytotoxic activities. For instance, a study by Bansal et al. (2020) highlighted the synthesis of N-[{(substituted-phenylthiazol-2-yl)-3-aryl-1H-pyrazol-4-yl}methylene]-5-substituted-thiazol-2-amine analogs. These compounds were tested for their cytotoxic and anti-infective properties, with some showing significant apoptosis induction in germ cells and notable antibacterial and antimalarial activities (Bansal, K., Bhardwaj, J., Saraf, P., Thakur, V., & Sharma, P.C., 2020).

Antibacterial and Antifungal Activity

Further research into these derivatives has also shown promising antibacterial and antifungal effects. Kerru et al. (2020) developed novel 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids through ultrasound-assisted synthesis. These hybrids displayed potent antibacterial activity, particularly against Pseudomonas aeruginosa, highlighting the significance of the functional groups on the phenyl ring of the 1,3,4-thiadiazol-2-amine moiety in determining bacterial activity (Kerru, N., Gummidi, L., Bhaskaruni, S. V., Maddila, S., & Jonnalagadda, S.B., 2020).

Applications in Histone Demethylation Inhibition

In addition to antimicrobial activities, certain derivatives of this compound serve as potent inhibitors of histone demethylases, which are key targets for cancer therapy. Bavetsias et al. (2016) reported on the synthesis of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives as inhibitors of KDM4 and KDM5 histone lysine demethylases. These inhibitors show promise in modulating epigenetic markers involved in cancer, demonstrating potential therapeutic applications (Bavetsias, V., Lanigan, R., Ruda, G.F., et al., 2016).

Modification of Polymers for Medical Applications

The structural motif of this compound also finds applications in material science, particularly in the modification of polymers for medical use. Aly and El-Mohdy (2015) described the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including derivatives of thiazol-2-amine, to produce amine-treated polymers with enhanced thermal stability and promising antibacterial and antifungal activities, suitable for medical applications (Aly, H.M., & El-Mohdy, H.L.A., 2015).

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound may target organisms causing these diseases, such as Leishmania strains and Plasmodium strains .

Mode of Action

It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound interacts with its targets in a way that inhibits the growth or survival of these organisms.

Biochemical Pathways

Given its antileishmanial and antimalarial activities , it can be inferred that the compound affects the biochemical pathways essential for the survival and proliferation of Leishmania and Plasmodium species.

Result of Action

The result of the action of 4-[4-(1H-pyrazol-1-yl)phenyl]-1,3-thiazol-2-amine is the inhibition of the growth or survival of Leishmania and Plasmodium species This leads to its antileishmanial and antimalarial effects

Properties

IUPAC Name

4-(4-pyrazol-1-ylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c13-12-15-11(8-17-12)9-2-4-10(5-3-9)16-7-1-6-14-16/h1-8H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBOADCUJCZNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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